2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide typically involves the reaction of 2-amino-5-chlorothiazole with a suitable amine derivative. One common method involves the use of (S)-3-methylbutanamide as a starting material, which is then reacted with 2-chlorothiazol-5-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the thiazole ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with different functional groups .
Scientific Research Applications
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Agrochemicals: It is explored for its use as a fungicide or insecticide due to its ability to inhibit the growth of certain pathogens.
Material Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may act by inhibiting key enzymes or receptors involved in the growth and proliferation of pathogens. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby inhibiting the growth of bacteria or fungi. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole: A precursor in the synthesis of various thiazole derivatives with similar biological activities.
N-(2-chlorothiazol-5-ylmethyl)-N-methyl urea:
Thiamethoxam: A neonicotinoid insecticide with a thiazole ring, used for its potent insecticidal properties.
Uniqueness
(S)-2-Amino-N-((2-chlorothiazol-5-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of both an amino group and a thiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H14ClN3OS |
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Molecular Weight |
247.75 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C9H14ClN3OS/c1-5(2)7(11)8(14)12-3-6-4-13-9(10)15-6/h4-5,7H,3,11H2,1-2H3,(H,12,14) |
InChI Key |
KJFBYBMQPYFGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=C(S1)Cl)N |
Origin of Product |
United States |
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